molecular formula C8H8ClF B6326191 1-chloro-3-fluoro-2,4-dimethylbenzene CAS No. 1357626-58-4

1-chloro-3-fluoro-2,4-dimethylbenzene

Cat. No.: B6326191
CAS No.: 1357626-58-4
M. Wt: 158.60 g/mol
InChI Key: JEGBJZCGAIAJEI-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2,4-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 3, and methyl groups (CH₃) at positions 2 and 2. This structure confers unique electronic and steric properties, distinguishing it from simpler dimethylbenzenes (xylenes) or mono-halogenated analogs. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of Cl and F, the steric bulk of methyl groups, and the regiochemistry of substituents.

Properties

IUPAC Name

1-chloro-3-fluoro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGBJZCGAIAJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2,4-dimethylbenzene (xylene), the compound can be chlorinated and fluorinated under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution .

Mechanism of Action

The mechanism by which 1-chloro-3-fluoro-2,4-dimethylbenzene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (methyl) influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2,4-dimethylbenzene

  • Structure : Chlorine at position 1; methyl groups at positions 2 and 3.
  • Reactivity : Chlorine’s inductive effect deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. Methyl groups act as ortho/para directors but provide steric hindrance .

1-Fluoro-2,4-dimethylbenzene

  • Structure : Fluorine at position 1; methyl groups at positions 2 and 4.
  • Key Differences : Fluorine’s stronger electronegativity (vs. Cl) increases ring deactivation but reduces steric bulk. This enhances meta-directing effects compared to chlorine.
  • Applications : Fluorinated analogs are often used in pharmaceuticals and agrochemicals due to metabolic stability .

1-Chloro-3-fluoro-4-methylbenzene

  • Structure : Chlorine at position 1, fluorine at position 3, and a single methyl group at position 4.

2,4-Dimethylbenzene (p-Xylene)

  • Structure : Methyl groups at positions 2 and 4.
  • Key Differences : Lack of halogens results in lower polarity and higher susceptibility to electrophilic attack. Used industrially as a solvent or precursor in polymer synthesis .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Traits
1-Chloro-3-fluoro-2,4-dimethylbenzene C₈H₇ClF 172.59 Cl (1), F (3), CH₃ (2,4) High steric hindrance; strong deactivation
1-Chloro-2,4-dimethylbenzene C₈H₉Cl 154.62 Cl (1), CH₃ (2,4) Moderate deactivation; meta-directing
1-Fluoro-2,4-dimethylbenzene C₈H₉F 138.16 F (1), CH₃ (2,4) Strong deactivation; metabolic stability
p-Xylene C₈H₁₀ 106.16 CH₃ (2,4) High reactivity in electrophilic substitution

Note: Molecular weights calculated based on standard atomic masses. Reactivity traits inferred from substituent effects.

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